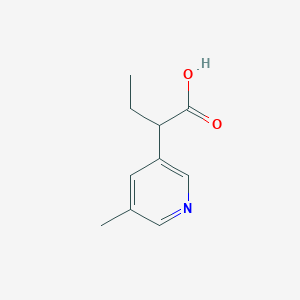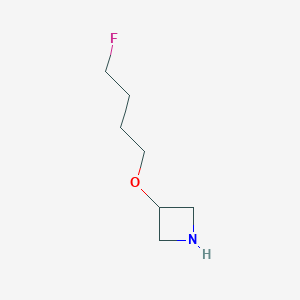
3-(4-Fluorobutoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobutoxy)azetidine is a chemical compound with the molecular formula C7H14FNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of a fluorobutoxy group in this compound adds further interest due to the influence of fluorine on the compound’s chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(4-Fluorobutoxy)azetidine, often involves cyclization reactions. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another approach involves the use of Grignard reagents and strain-release homologation . For example, the reaction of azabicyclo[1.1.0]butane with electrophilic coupling partners can yield substituted azetidines through a strain-release-driven anion relay sequence .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorobutoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the fluorobutoxy group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Fluorobutoxy)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorobutoxy)azetidine involves its interaction with molecular targets through its azetidine ring and fluorobutoxy group. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in various biochemical pathways . The fluorobutoxy group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparación Con Compuestos Similares
3-(4-Fluorobutoxy)azetidine can be compared with other azetidines and related compounds:
Azetidine: The parent compound, azetidine, lacks the fluorobutoxy group and has different reactivity and stability properties.
2-Azetidinone:
N-Substituted Azetidines: These compounds have various substituents on the nitrogen atom, affecting their chemical behavior and applications.
The uniqueness of this compound lies in the presence of the fluorobutoxy group, which imparts distinct chemical and biological properties compared to other azetidines.
Propiedades
Fórmula molecular |
C7H14FNO |
|---|---|
Peso molecular |
147.19 g/mol |
Nombre IUPAC |
3-(4-fluorobutoxy)azetidine |
InChI |
InChI=1S/C7H14FNO/c8-3-1-2-4-10-7-5-9-6-7/h7,9H,1-6H2 |
Clave InChI |
RXHKDYFJIAKPCA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


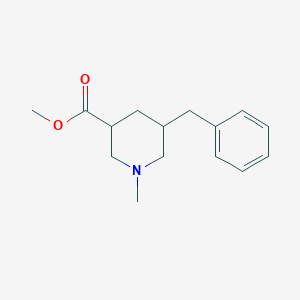
![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
![2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090042.png)
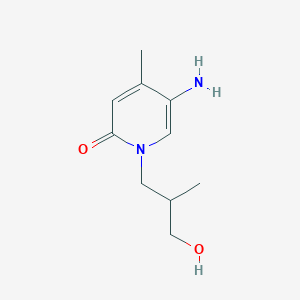
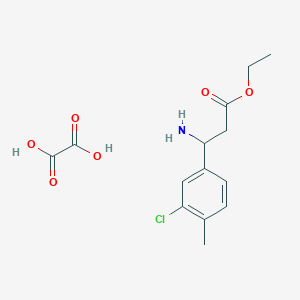
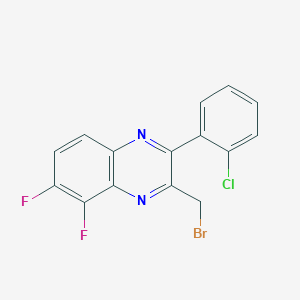
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
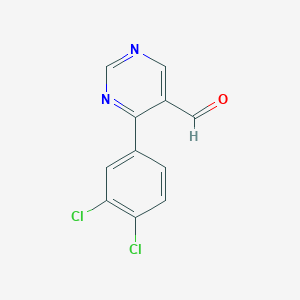
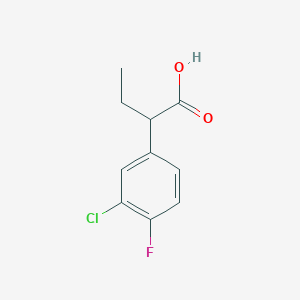
![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
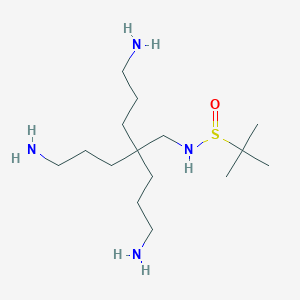
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
